molecular formula C14H7F6N3 B2990204 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 361368-93-6

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2990204
CAS No.: 361368-93-6
M. Wt: 331.221
InChI Key: HWUAAKUUJSUKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (commonly referred to as PHTPP) is a pyrazolo[1,5-a]pyrimidine derivative that functions as a potent and selective estrogen receptor beta (ERβ) antagonist. Its molecular formula is C₂₀H₁₁F₆N₃O, and it is characterized by a bicyclic pyrazolo[1,5-a]pyrimidine core substituted with phenyl and trifluoromethyl groups at positions 2, 5, and 7, respectively . PHTPP exhibits a 36-fold selectivity for ERβ over ERα in binding assays, making it a critical tool for dissecting ERβ-specific signaling pathways .

PHTPP is widely used in biomedical research to inhibit ERβ activity in contexts such as cancer biology (e.g., breast and ovarian cancer), neuropharmacology, and metabolic regulation . For example, in MCF7 breast cancer cells, PHTPP neutralizes ERβ-mediated increases in glycolytic activity induced by the ERβ agonist DPN (2,3-bis(4-hydroxyphenyl)-propionitrile) . Its efficacy in vivo has also been demonstrated in xenograft models, where it enhances tumor growth in ERβ-expressing ovarian cancer cells .

Properties

IUPAC Name

2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUAAKUUJSUKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydroxyphenyl and this compound in the presence of a suitable catalyst . Industrial production methods often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions to achieve high yields and purity .

Chemical Reactions Analysis

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and their derivatives, which are often used in further research and applications.

Scientific Research Applications

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its binding to the estrogen receptor beta (ERβ), where it acts as a full antagonist. This binding inhibits the activity of ERβ, thereby blocking the effects of estrogen in cells expressing this receptor. The compound does not significantly affect estrogen receptor alpha (ERα), making it highly selective . It also blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus .

Comparison with Similar Compounds

Table 1: Key Properties of PHTPP and Similar ER-Targeting Compounds

Compound Name Target Selectivity (ERβ vs. ERα) Function Key Applications/Findings
PHTPP ERβ 36-fold Full antagonist Blocks ERβ-mediated glycolysis in breast cancer ; enhances ovarian cancer growth
DPN (2,3-bis(4-hydroxyphenyl)-propionitrile) ERβ 70-fold (agonist) Full agonist Induces ERβ-dependent L-lactate secretion; effects reversed by PHTPP
PPT (1,3,5-Tris(4-hydroxyphenyl)-4-propylpyrazole) ERα >400-fold (agonist) Full agonist Promotes ERα-driven ovarian cancer growth ; used to study ERα-specific pathways
MPP (1,3-Bis(4-hydroxyphenyl)-4-methylpyrazole) ERα >10,000-fold Antagonist Inhibits ERα in metabolic and osteoblast studies
Fulvestrant ERα/ERβ Non-selective Degrader/antagonist Broad ER inhibition; clinically used in hormone-resistant breast cancer

Mechanistic and Pharmacological Differences

(i) Selectivity and Binding Affinity

  • PHTPP : Binds ERβ with a Kd of 0.6 nM (similar to estradiol) but shows minimal ERα interaction . Molecular modeling suggests its trifluoromethyl groups stabilize unique hydrophobic interactions in the ERβ ligand-binding domain .
  • DPN : An ERβ agonist with higher relative binding affinity for ERβ (70-fold over ERα) but distinct downstream effects, such as caspase-3/7 activation .
  • MPP : A pyrazole-based ERα antagonist with negligible ERβ affinity, used to isolate ERα contributions in hypothalamic glucoregulation .

(ii) Functional Outcomes in Disease Models

  • In ovarian cancer (SKOV3 cells), both PPT (ERα agonist) and PHTPP (ERβ antagonist) paradoxically enhance cell proliferation, suggesting ERα activation and ERβ inhibition independently drive growth .
  • In contrast, DPN (ERβ agonist) suppresses prostate cancer cell proliferation, an effect reversed by PHTPP, confirming ERβ-specific regulation .

(iii) Off-Target Effects

Advantages and Limitations of PHTPP

  • Advantages: Unmatched ERβ selectivity among antagonists, enabling precise pathway dissection . Efficacy in both in vitro and in vivo models, including xenografts .
  • Limitations: Off-target caspase interactions complicate interpretation of ERβ-specific effects . Limited solubility in aqueous solutions, requiring DMSO-based formulations .

Biological Activity

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, commonly referred to as PHTPP, is a synthetic compound notable for its selective antagonistic activity against the estrogen receptor beta (ERβ). This compound has garnered attention in the field of pharmacology due to its potential implications in cancer treatment and hormone-related therapies.

  • Chemical Name : 4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol
  • Molecular Formula : C20H11F6N3O
  • Molecular Weight : 423.31 g/mol
  • CAS Number : 805239-56-9

PHTPP acts as a selective antagonist for ERβ with a remarkable 36-fold selectivity over ERα . This selectivity allows researchers to study the distinct biological effects mediated by these two estrogen receptors. Specifically, PHTPP has been shown to exhibit full antagonism at ERβ in various assays, including cotransfection assays in human endometrial cancer cells (HEC-1) with minimal effects on ERα .

Anticancer Properties

PHTPP's ability to selectively inhibit ERβ has significant implications for cancer research. In vitro studies have demonstrated that PHTPP can enhance cell growth in ovarian cancer cell lines (SKOV3 and OV2008) that express both ERα and ERβ. The compound's action appears to modulate the estrogen signaling pathways differently depending on the receptor subtype involved:

  • ERα Activation : Generally associated with promoting tumor growth.
  • ERβ Activation : Often linked to suppressing tumor growth.

This duality suggests that targeting ERβ with PHTPP could be beneficial in therapeutic strategies aimed at treating estrogen-dependent tumors .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of PHTPP in models of traumatic brain injury (TBI). Estradiol (E2), a natural estrogen, is known to exert protective effects in TBI through various mechanisms, including reducing oxidative stress and inflammation. PHTPP's role as an ERβ antagonist may help delineate the protective pathways activated by E2 during neuroinflammatory responses following TBI .

Case Study 1: Ovarian Cancer

In a study involving ovarian cancer cell lines SKOV3 and OV2008, PHTPP was administered at concentrations of 100 pM. The results indicated a significant enhancement in cell proliferation, suggesting that ERβ antagonism may lead to altered estrogen signaling that favors tumor growth under specific conditions .

Case Study 2: Traumatic Brain Injury

Research highlighted the protective role of E2 against neuronal damage post-TBI. By utilizing PHTPP to block ERβ, researchers observed changes in calcium ion influx and subsequent cellular responses that could inform therapeutic approaches for neuroprotection following injury .

Comparative Analysis of Biological Activity

CompoundTarget ReceptorSelectivityEffect on Tumor Growth
PHTPPERβ36-fold over ERαEnhances growth in certain cancer cells
EstradiolERα/ERβNon-selectivePromotes growth via ERα; protective via ERβ

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with trifluoromethyl-substituted β-dicarbonyl precursors. A validated protocol involves refluxing 3-amino-5-phenylpyrazole with hexafluoroacetylacetone in acetic acid, followed by purification via crystallization (yield: 75%). Key steps include regioselective ring closure and isolation using ethyl acetate/ethanol solvent systems . Alternative methods employ palladium-catalyzed C–H arylation for late-stage functionalization of the pyrazolo[1,5-a]pyrimidine core .

Q. How is this compound characterized spectroscopically?

1H and 13C NMR are critical for confirming structure and regiochemistry. Diagnostic signals include:

  • 1H NMR (CDCl3): δ 7.34 (s, 1H, pyrimidine-H), 7.43–8.06 (m, aromatic protons)
  • 13C NMR: δ 96.8 (pyrazole-C), 119.0–120.2 (q, CF3), 159.2 (pyrimidine-C)
    High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition (C14H7F6N3; calcd. C: 50.77%, H: 2.13%, N: 12.69%) .

Q. Table 1: Key Spectroscopic Data

TechniqueData
1H NMR (300 MHz)δ 7.34 (s, 1H), 7.43–8.06 (m, 5H)
13C NMR96.8, 101.8 (m), 119.0–120.2 (q, CF3), 159.2
Elemental AnalysisFound: C 50.33%, H 2.04%, N 12.60% (calcd. C 50.77%, H 2.13%, N 12.69%)

Q. What are the primary research applications of PHTPP?

PHTPP is a selective estrogen receptor beta (ERβ) antagonist (36-fold selectivity over ERα) used to:

  • Study ERβ-specific pathways in hormone-responsive cancers
  • Modulate Th17 immune responses in autoimmune diseases
  • Investigate neuroprotective mechanisms in CNS injury models

Advanced Research Questions

Q. How to resolve contradictions in receptor selectivity data for ERβ antagonism?

Discrepancies in selectivity assays often arise from cell-type-specific ER expression levels or off-target effects. Methodological recommendations:

  • Use ERα/ERβ-knockout cell lines as controls
  • Co-administer ERα-specific antagonists (e.g., MPP) to isolate ERβ activity
  • Validate binding via competitive fluorescence polarization assays with FITC-labeled estradiol

Q. What methodological approaches optimize PHTPP’s solubility without compromising receptor affinity?

The trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility. Strategies include:

  • Formulation: Dissolve in DMSO (100 mM stock) or ethanol (100 mM), then dilute in buffered solutions
  • Structural analogs: Introduce polar substituents at the 3-phenyl position (e.g., hydroxyl or amine groups) while retaining CF3 groups for ERβ binding

Q. Table 2: Solubility and Stability Profile

SolventSolubilityStability (24h, 25°C)
DMSO100 mM>95%
Ethanol100 mM>90%
PBS (pH 7.4)0.5 mM<50% (hydrolysis)

Q. How to design analogs with improved blood-brain barrier (BBB) penetration for CNS studies?

Key parameters for CNS drug design:

  • LogP optimization: Target LogP 2–5 via substituent modulation (e.g., replace phenyl with pyridyl groups)
  • Molecular weight: Maintain <450 Da by removing non-essential substituents
  • In vitro BBB models: Assess permeability using MDCK-MDR1 monolayers or PAMPA assays

Q. What strategies address discrepancies in PHTPP’s pro- vs. anti-proliferative effects across cell types?

Cell-contextual effects arise from ERβ’s dual role in apoptosis and survival. Experimental design considerations:

  • Pre-screen cell lines for ERβ:ERα expression ratios via qPCR
  • Combine PHTPP with pathway-specific inhibitors (e.g., PI3K/Akt inhibitors) to isolate ERβ-mediated signaling
  • Monitor downstream biomarkers (e.g., Bcl-2 for apoptosis, CXCL1 for myelination)

Data Contradiction Analysis

Q. How to reconcile conflicting reports on PHTPP’s agonist vs. antagonist activity?

Some studies note partial agonist effects under high ERβ expression. Mitigation steps:

  • Titrate PHTPP concentrations (1 nM–10 μM) to establish dose-response curves
  • Use luciferase reporter assays with ERβ-specific response elements (e.g., ERE-luc)
  • Compare results with ERβ-knockout models to confirm on-target activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.